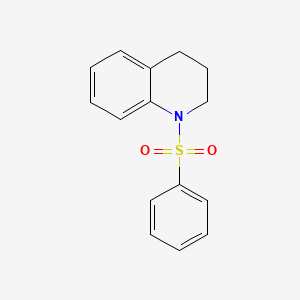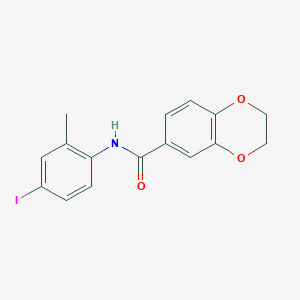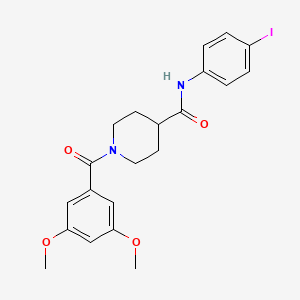![molecular formula C17H16N2O3 B5112762 2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound with a complex molecular structure. This compound is also known as H-89, which is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular functions, including gene expression, metabolism, and cell proliferation. The inhibition of PKA by H-89 has been extensively studied in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
H-89 inhibits PKA by binding to the ATP-binding site of the enzyme. This binding prevents the binding of ATP to PKA, thereby inhibiting its activation. PKA is a crucial enzyme that regulates various cellular processes by phosphorylating target proteins. The inhibition of PKA by H-89 prevents the phosphorylation of these target proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
H-89 has been shown to modulate various biochemical and physiological processes by inhibiting PKA. It has been shown to inhibit the release of neurotransmitters by modulating the activity of ion channels. H-89 has also been shown to inhibit the expression of certain genes by preventing the phosphorylation of transcription factors. In addition, H-89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
H-89 is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, its potency and selectivity can also be a limitation, as it can inhibit other kinases that share structural similarities with PKA. In addition, H-89 can have off-target effects, leading to the modulation of other cellular processes. Therefore, it is essential to use appropriate controls and validate the results obtained using H-89.
Zukünftige Richtungen
The use of H-89 in scientific research has provided valuable insights into the role of PKA in various cellular processes. However, there are still many unanswered questions regarding the mechanism of action of H-89 and its potential therapeutic applications. Future research could focus on identifying the off-target effects of H-89 and developing more selective inhibitors of PKA. In addition, the therapeutic potential of H-89 in various diseases, including cancer, could be explored further.
Synthesemethoden
The synthesis of H-89 involves several steps, including the reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride to form 2-methyl-6-chlorobenzoic acid. The subsequent reaction of 2-methyl-6-chlorobenzoic acid with morpholine and sodium hydride leads to the formation of 2-methyl-6-(4-morpholinyl)benzoic acid. The final step involves the reaction of 2-methyl-6-(4-morpholinyl)benzoic acid with phosgene to yield H-89.
Wissenschaftliche Forschungsanwendungen
H-89 has been extensively used in scientific research to understand the role of PKA in various cellular processes. It has been shown to inhibit the activation of PKA by preventing the binding of ATP to the enzyme. This inhibition has been used to study the role of PKA in the regulation of ion channels, neurotransmitter release, and gene expression. H-89 has also been used to study the effects of PKA inhibition on cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
2-methyl-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-16(20)12-4-2-3-11-14(19-7-9-22-10-8-19)6-5-13(15(11)12)17(18)21/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLJZXTZWJWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
